6-(Butan-2-yl)-2,3-dimethylphenol
Description
2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol or 3-hydroxy-o-xylene, is an organic compound with the molecular formula C₈H₁₀O. It features two methyl groups at the 2- and 3-positions of the phenolic ring. This compound is widely utilized in organic synthesis, particularly as a precursor for polymers, antioxidants, and flame retardants . Its applications extend to industrial processes, such as hardening furane resins and serving as a detergent additive .
Properties
CAS No. |
101465-44-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.275 |
IUPAC Name |
6-butan-2-yl-2,3-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)10(4)12(11)13/h6-8,13H,5H2,1-4H3 |
InChI Key |
HGLOZSBFNCQBLW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C(=C(C=C1)C)C)O |
Synonyms |
sec-butylxylenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Isomeric Dimethylphenols
Dimethylphenol isomers differ in methyl group positions, significantly affecting their physical, chemical, and functional properties. Below is a comparative analysis based on available evidence:
Table 1: Comparison of Dimethylphenol Isomers
Key Findings :
- Reactivity: The ortho-methyl groups in 2,3-dimethylphenol sterically hinder electrophilic substitution reactions compared to para-substituted isomers like 2,5-dimethylphenol, which exhibit higher reactivity in acylation and alkylation .
Substituted Phenols
4-tert-Butylphenol (CAS 98-54-4)
- Structure: A phenol derivative with a tert-butyl group at the 4-position.
- Applications : Used in surfactants, lubricants, and polymer stabilizers .
- Comparison: The bulky tert-butyl group enhances thermal stability but reduces solubility in polar solvents compared to 2,3-dimethylphenol.
2-Methylphenol (o-Cresol, CAS 95-48-7)
- Comparison: Monomethyl substitution results in lower boiling point (191°C vs. 221°C for 2,3-dimethylphenol) and higher volatility. o-Cresol is more reactive in sulfonation and nitration due to reduced steric effects .
Research Insights and Industrial Relevance
Analytical Detection
2,3-Dimethylphenol and its isomers were analyzed using high-performance liquid chromatography coupled with Fourier-transform infrared spectroscopy (HPLC-FTIR). This method confirmed the high purity (>99.9%) of commercial 2,3-dimethylphenol, critical for specialized synthesis .
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